Longicin

Description

Taxonomic Origins and Natural Sources of Longicin

This compound is primarily sourced from plants in the Annonaceae family, particularly the genus Asimina. The compound was first identified in Asimina longifolia (slimleaf pawpaw), a species native to dry pinelands and maritime forests of Florida, Georgia, and South Carolina. This plant produces this compound in its leaves and twigs as part of its secondary metabolite defense system.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Geographic Distribution |

|---|---|---|---|

| Asimina longifolia | Annonaceae | Leaves, twigs | Southeastern United States |

| Asimina angustifolia | Annonaceae | Roots, bark | Florida, Georgia |

The biosynthesis of this compound is linked to the polyketide pathway, characteristic of acetogenins, which integrates a C32 or C34 fatty acid chain with oxygenated functional groups.

Historical Context of Discovery and Initial Characterization

This compound was first isolated in 1995 by McLaughlin’s research group at Purdue University during a bioactivity-directed fractionation study of Asimina longifolia. The team employed brine shrimp lethality assays to guide the purification process, leading to the identification of this compound alongside nine other cytotoxic acetogenins.

Initial structural elucidation relied on nuclear magnetic resonance (NMR) spectroscopy and chemical derivatization. The compound’s stereochemistry was confirmed through ketolactone isomerization and comparison with synthetic analogs. Key findings from early studies included:

- Cytotoxicity : this compound demonstrated selective potency against pancreatic carcinoma (PACA-2) at IC50 = 1.25 × 10⁻⁹ µg/mL, surpassing adriamycin by six orders of magnitude.

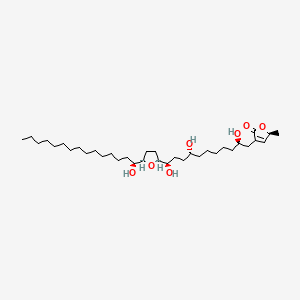

- Structural Features : A 32-carbon chain with a mono-THF ring, hydroxyl groups at C2, C8, and C11, and an α,β-unsaturated γ-lactone terminus.

In 2005, Hanessian’s group achieved the first total synthesis of (+)-longicin, confirming its absolute configuration and enabling further pharmacological studies. The synthesis utilized D- and L-glutamic acid chirons and Grubbs’ ring-closing metathesis (RCM) for chain elongation.

Classification Within the Acetogenin Family

Annonaceous acetogenins are classified based on their oxygenated functional groups. This compound belongs to the mono-THF acetogenin subgroup, characterized by a single tetrahydrofuran ring flanked by hydroxyl groups.

Table 2: Structural Classification of Selected Acetogenins

This compound’s bioactivity is attributed to its ability to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), disrupting cellular ATP production in malignant cells. Unlike adjacent bis-THF acetogenins (e.g., bullatacin), this compound’s mono-THF structure allows for greater membrane permeability and target specificity.

The compound also shares structural homology with defensin-like peptides in ticks, such as Haemaphysalis longicornis this compound P4, which exhibits antiviral and antibacterial properties.

Structure

2D Structure

Properties

bioactivity |

Antibacterial, Antiparasitic |

|---|---|

sequence |

GFGCPLNQGACHNHCRSIGRRGGYCAGIIKQTCTCYRK |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

Longicin's applications extend beyond basic research into potential therapeutic uses:

Antiparasitic Treatments

This compound's effectiveness against tick-borne diseases positions it as a candidate for developing new antiparasitic treatments. Its ability to target resistant strains of pathogens makes it particularly valuable in an era of increasing antibiotic resistance.

Vaccine Development

The peptide's role in modulating immune responses suggests its potential use in vaccine formulations aimed at preventing tick-borne diseases. By incorporating this compound into vaccines, researchers hope to enhance protective immunity against pathogens like Babesia and Toxoplasma.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various contexts:

Comparison with Similar Compounds

Research Implications and Gaps

- Advantages of this compound : Its dual activity against eukaryotic pathogens (e.g., Babesia) and viruses positions it as a multifunctional therapeutic candidate.

- Limitations : Variable efficacy across pathogen life stages (e.g., reduced virucidal activity in later infection phases) .

- Future Directions : Structural optimization of this compound analogs (e.g., P4) and exploration of synergies with existing antiparasitic drugs.

Preparation Methods

Key Synthetic Steps and Intermediates

| Step | Description | Intermediate/Compound | Notes |

|---|---|---|---|

| 1 | Preparation of lactone from D-glutamic acid | Lactone 102 | Starting chiral building block |

| 2 | Conversion to threo-trans-erythro THF isomer | Compound 103 | Stereoselective ring formation |

| 3 | Formation of diolefins for RCM | Compounds 104 and 105 | Precursors for macrocyclization |

| 4 | Ester-tethered RCM macrocyclization | Macrocyclic lactones 106 (14-membered) and 107 (11-membered) | Formation of key ring systems |

| 5 | Hydrogenation and saponification | Intermediate 108 | Common intermediate from both RCM routes |

| 6 | Aldol reaction with lithium enolate and subsequent lactonization | Compound 110 | Installation of side chains and ring closure |

| 7 | Removal of methoxymethyl (MOM) protecting groups | This compound (101) | Final deprotection to yield natural product |

The synthetic this compound obtained was identical in physical and spectroscopic properties to the natural product, confirming the structure and stereochemistry.

Detailed Research Findings and Analytical Data

Stereochemical Assignments: The use of d- and l-glutamic acids as chirons allowed precise control over stereogenic centers, confirmed by NMR and X-ray crystallography.

RCM Efficiency: The Grubbs' catalyst-mediated RCM effectively formed macrocyclic lactones with high yields and stereochemical fidelity, demonstrating the utility of this method for acetogenin synthesis.

Butenolide Incorporation: The novel protocol for butenolide attachment involved aldol-type reactions and lactonization, which were optimized to maintain stereochemical integrity and yield.

Physical Data: The synthetic this compound matched the natural product in melting point, optical rotation, and NMR spectra, validating the synthetic route.

Comparative Table of Key Synthetic Intermediates and Yields

| Intermediate | Description | Yield (%) | Notes |

|---|---|---|---|

| Lactone 102 | Derived from D-glutamic acid | Not specified | Starting chiral building block |

| THF isomer 103 | threo-trans-erythro stereochemistry | Not specified | Key stereochemical intermediate |

| Diolefins 104, 105 | Precursors for RCM | Not specified | Prepared for macrocyclization |

| Macrocyclic lactones 106, 107 | Formed by RCM | Moderate to high | Macrocyclization step |

| Intermediate 108 | After hydrogenation and saponification | High | Common intermediate |

| Aldol product 110 | After aldol reaction and lactonization | Moderate | Precursor to final product |

| This compound (101) | Final product | High | Confirmed by spectral data |

(Note: Exact numerical yields for each step are detailed in the original publication supporting information.)

Supporting Experimental Techniques

NMR Spectroscopy: Extensive 1H and 13C NMR analyses were used to confirm stereochemistry and purity at each stage.

X-ray Crystallography: Provided definitive structural confirmation of key intermediates.

Mass Spectrometry: Confirmed molecular weights and the integrity of synthetic products.

Protecting Group Strategies: Methoxymethyl (MOM) groups were used to protect hydroxyl functionalities during sensitive reaction steps.

Summary of Preparation Methodology

The preparation of this compound involves a multi-step total synthesis approach combining:

- Chiral pool synthesis using amino acid-derived chirons.

- Ring-closing metathesis for macrocycle formation.

- Careful stereochemical control via selective functional group transformations.

- Novel butenolide incorporation techniques.

- Final deprotection to yield the natural product identical to isolated this compound.

This methodology is validated by comprehensive analytical data and has set a benchmark for the synthesis of mono-THF acetogenins.

Q & A

Q. What is the molecular structure of Longicin, and how does it compare to other arthropod defensins?

this compound, a defensin from Haemaphysalis longicornis, features six conserved cysteine residues and a C-terminal β-sheet structure characteristic of arthropod defensins . Unlike many arthropod AMPs, it exhibits unique activity against eukaryotic parasites (e.g., Babesia spp.). Structural comparisons involve techniques like NMR spectroscopy or X-ray crystallography to resolve disulfide bonding patterns and tertiary folds. Researchers should reference tick-derived defensins (e.g., hebraein) for comparative analysis of charge distribution and hydrophobicity, which influence microbial membrane interactions .

Q. What are the primary antimicrobial targets of this compound, and what experimental methods are used to assess its activity?

this compound demonstrates broad-spectrum activity against bacteria, fungi, and protozoa like Babesia . Standard assays include:

- Broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.

- Hemolytic assays : To evaluate specificity by comparing pathogen vs. mammalian cell toxicity (e.g., using erythrocytes).

- Parasite viability assays : For protozoans like Babesia, fluorescence-based viability markers (e.g., SYBR Green) quantify growth inhibition post-treatment. Controls should include known AMPs (e.g., melittin) and vehicle-only conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's efficacy against eukaryotic parasites like Babesia spp. in vivo?

- Animal models : Use immunocompromised mice infected with Babesia microti to assess parasite load reduction via qPCR or blood smears. Ensure ethical approval aligns with institutional guidelines (e.g., IACUC) .

- Dosage optimization : Test escalating doses (e.g., 0.1–10 mg/kg) to balance efficacy and toxicity. Monitor organ histopathology post-treatment.

- Combination therapies : Co-administer this compound with antiparasitic drugs (e.g., clindamycin) to identify synergistic effects using Chou-Talalay analysis .

- Data validation : Replicate experiments across ≥3 biological replicates and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to confirm significance .

Q. What methodologies are recommended for resolving contradictory data on this compound's antimicrobial spectrum across different studies?

Contradictions may arise from variations in pathogen strains, assay conditions, or peptide purity. To address this:

- Standardize protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH, cation-adjusted media) .

- Quality control : Verify this compound purity via HPLC and mass spectrometry. Include batch-to-batch consistency checks.

- Meta-analysis : Systematically review studies using PRISMA frameworks to identify confounding variables (e.g., solvent used, incubation time) .

- Interlaboratory collaboration : Share reagents and protocols to harmonize results, as seen in multi-center antimicrobial resistance studies .

Guidance for Reproducibility

- Experimental details : Document buffer composition, peptide synthesis methods, and pathogen passage numbers in supplementary materials .

- Data sharing : Deposit raw datasets in repositories like Zenodo or Figshare with DOIs for public access .

- Ethical compliance : Declare conflicts of interest and funding sources per journal guidelines (e.g., RSC or Beilstein policies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.